Enhanced Electron-Withdrawing Effect vs. Trifluoromethyl Analog
The SF5 group in 4'-(Pentafluorosulfur)acetophenone is a significantly stronger electron-withdrawing group compared to a CF3 group. This is quantified by the Hammett inductive constant (σI). The SF5 group has a σI value of 0.55, while the CF3 group has a σI value of 0.39 [1]. This difference of ΔσI = +0.16 translates to a more pronounced polarization of the aromatic ring and a greater effect on the reactivity of the adjacent ketone moiety.
| Evidence Dimension | Electron-withdrawing power (Hammett inductive constant, σI) |
|---|---|
| Target Compound Data | σI = 0.55 (for the SF5 group) |
| Comparator Or Baseline | 4'-(Trifluoromethyl)acetophenone (CF3 group, σI = 0.39) |
| Quantified Difference | ΔσI = +0.16 |
| Conditions | Values are substituent constants derived from the ionization of substituted benzoic acids in water at 25°C. |
Why This Matters
For procurement, this data confirms that the electronic environment of the target compound is distinct from its CF3 analog, which is crucial for reproducing electronic effects in QSAR models or for achieving specific reactivity in synthetic applications.
- [1] Hendriks, C. M. M. (2014). Syntheses, modifications and biological applications of sulfoximines and aromatic pentafluorosulfanyl compounds (Doctoral dissertation). RWTH Aachen University. View Source
